molecular formula C16H22N2O5 B1306164 Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-16-7

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1306164
CAS No.: 690632-16-7
M. Wt: 322.36 g/mol
InChI Key: XPOFZYJUWZHERT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H22N2O5 . It is a piperidine derivative featuring a tert-butyl ester group and a nitrophenoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with a suitable piperidine intermediate.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl chloroformate as the esterifying agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Reduction: Formation of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate

Comparison:

  • Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate : Contains an aminomethyl group instead of a nitrophenoxy group, which alters its reactivity and potential biological activity.
  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate : Features a hydroxymethyl group, making it more hydrophilic and potentially more reactive in aqueous environments.
  • Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate : Similar structure but with a nitrophenyl group, which may influence its electronic properties and reactivity.

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate stands out due to its unique combination of a nitrophenoxy group and a piperidine ring, providing a balance of hydrophobicity and electronic properties that can be fine-tuned for specific applications.

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFZYJUWZHERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383407
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-16-7
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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